4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride
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Overview
Description
“4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride” is a chemical compound with the CAS Number: 2060043-11-8 . It has a molecular weight of 321.25 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(2-(piperidin-4-yl)pyrimidin-4-yl)morpholine dihydrochloride . The InChI code is 1S/C13H20N4O.2ClH/c1-4-14-5-2-11(1)13-15-6-3-12(16-13)17-7-9-18-10-8-17;;/h3,6,11,14H,1-2,4-5,7-10H2;2*1H .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 321.25 . The InChI code is 1S/C13H20N4O.2ClH/c1-4-14-5-2-11(1)13-15-6-3-12(16-13)17-7-9-18-10-8-17;;/h3,6,11,14H,1-2,4-5,7-10H2;2*1H .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative synthetic methods and chemical transformations involving morpholine and piperidine moieties, which are core components of the chemical structure . For instance, a study detailed the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones via ZnCl2 promoted reactions, highlighting the utility of morpholine and piperidine in complex chemical syntheses (Liu, Zhang, Sun, & Yan, 2014). Another research effort described the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis, illustrating the versatility of these moieties in the creation of potentially bioactive compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Potential Therapeutic Applications
Several studies have explored the potential therapeutic applications of compounds structurally related to 4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride. For example, the discovery of 3-oxabicyclo[4.1.0]heptane as a non-nitrogen-containing morpholine isostere was reported, with implications for the development of novel inhibitors of the PI3K-AKT-mTOR pathway, highlighting the potential for cancer therapy (Hobbs et al., 2019). Furthermore, the synthesis and evaluation of thienopyrimidines for their analgesic and antiparkinsonian activities have been documented, indicating the broad therapeutic potential of compounds within this chemical class (Amr, Maigali, & Abdulla, 2008).
Pharmacological Properties
Research into the pharmacological properties of compounds related to this compound has yielded insights into their action mechanisms and potential efficacy. For instance, a novel series of pyrimidine derivatives were synthesized and evaluated for anti-inflammatory activities, demonstrating significant efficacy in preclinical models (Chaydhary, Singh, & Kumarverma, 2015). This suggests that compounds with similar structures may have valuable anti-inflammatory properties.
Safety and Hazards
Properties
IUPAC Name |
4-(2-piperidin-4-ylpyrimidin-4-yl)morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.2ClH/c1-4-14-5-2-11(1)13-15-6-3-12(16-13)17-7-9-18-10-8-17;;/h3,6,11,14H,1-2,4-5,7-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGAMDRMLLXWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)N3CCOCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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